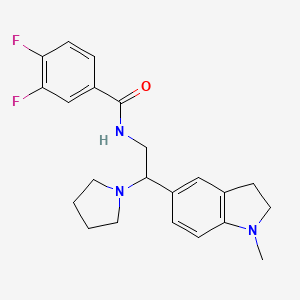
3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H25F2N3O and its molecular weight is 385.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{16}H_{19}F_{2}N_{3}O
- Molecular Weight : 307.34 g/mol
This compound features a difluorobenzamide moiety linked to a pyrrolidine and an indoline structure, which may contribute to its biological activity.
Research indicates that compounds similar to This compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds in this class may act as inhibitors of specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular targets, influencing physiological responses.
- Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, which could mitigate oxidative stress in cells.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies:
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Type 2 Diabetes Management : A study evaluated the effects of a related compound on glucose metabolism and insulin sensitivity in diabetic models, showing significant improvements in blood glucose levels and insulin response.
- Cancer Treatment : In vitro studies demonstrated that compounds with similar structures induced apoptosis in cancer cell lines, suggesting a role in cancer therapeutics.
- Neuroprotective Effects : Research indicated that related indoline derivatives showed neuroprotective effects in models of neurodegenerative diseases by modulating neuroinflammation.
Aplicaciones Científicas De Investigación
3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a research compound with the molecular formula C22H25F2N3O and a molecular weight of 385.459. It is typically available with a purity of 95% and is used in various research applications.
This compound has potential biological activities that are currently under evaluation. Research suggests several mechanisms of action for similar compounds:
- Enzyme Inhibition: Acting as inhibitors of specific enzymes, which can affect metabolic pathways.
- Receptor Modulation: Interacting with neurotransmitter receptors or other cellular targets to influence physiological responses.
- Antioxidant Activity: Some related compounds exhibit antioxidant properties, potentially reducing oxidative stress in cells.
Potential Applications Based on Case Studies of Similar Compounds
While direct case studies on this compound are not available in the search results, studies involving similar compounds suggest potential therapeutic applications:
- Type 2 Diabetes Management: Related compounds have shown promise in improving glucose metabolism and insulin sensitivity in diabetic models, leading to better blood glucose levels and insulin response.
- Cancer Treatment: In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, indicating a potential role in cancer therapeutics.
- Neuroprotective Effects: Indoline derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases by modulating neuroinflammation.
Research Use Disclaimer
Propiedades
IUPAC Name |
3,4-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2N3O/c1-26-11-8-16-12-15(5-7-20(16)26)21(27-9-2-3-10-27)14-25-22(28)17-4-6-18(23)19(24)13-17/h4-7,12-13,21H,2-3,8-11,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGECZPXOTFDARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C=C3)F)F)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














